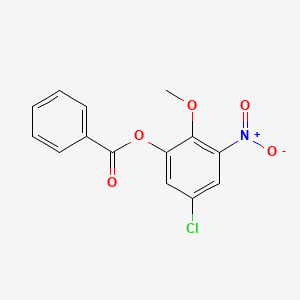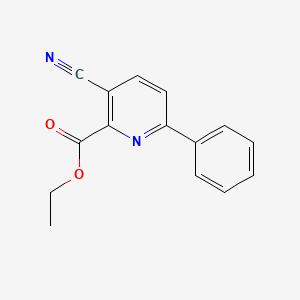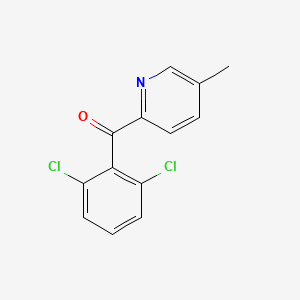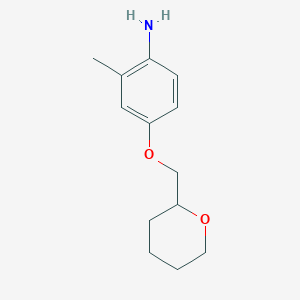
2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Descripción general
Descripción
“2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine” is a chemical compound with the CAS number 946699-43-0 . It is also known by the synonym "2-Methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)aniline" .
Molecular Structure Analysis
The linear formula of this compound is C13H19NO2 . It has a molecular weight of 221.3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
The compound is involved in complex organic synthesis processes and chemical reactions. For example, it plays a role in the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate, highlighting its utility in creating ester compounds through esterification and subsequent reactions with other organic compounds. This process is characterized by mild reaction conditions and high yield, making it significant for producing various chemical entities (Zhang Guo-fu, 2012).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, the compound finds application in the synthesis of potential therapeutic agents. For instance, it has been utilized in the development of compounds with potential antihypertensive properties through the synthesis of O-heterocyclic analogues. These compounds have shown significant ACE inhibitory potential, comparable to standard antihypertensive agents, and have demonstrated antioxidative properties, suggesting their potential as natural antioxidant and antihypertensive functional food supplements (Anusree Maneesh & K. Chakraborty, 2018).
Advanced Material Science
The compound is also relevant in materials science, particularly in the synthesis of novel compounds with unique properties. For example, its derivatives have been explored for non-linear optical (NLO) properties, contributing to the development of materials with potential applications in optoelectronics and photonics. The study of chromene derivatives revealed distinct NLO properties, underscoring the compound's significance in creating materials with specialized electronic and structural characteristics (Nadia Arif et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-methyl-4-(oxan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-8-11(5-6-13(10)14)16-9-12-4-2-3-7-15-12/h5-6,8,12H,2-4,7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESSDOSKPBDTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)
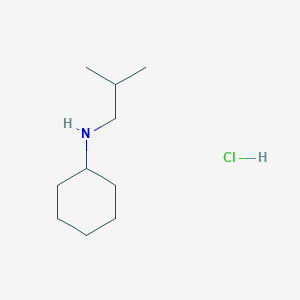
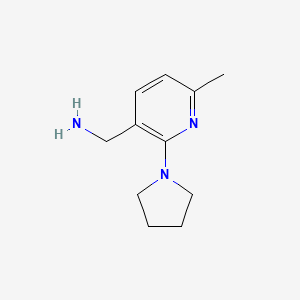
![9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1452108.png)



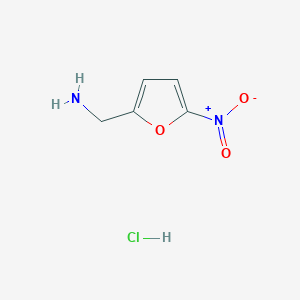
![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)


